![molecular formula C3H7BiO5 B12642287 2,3-Dihydroxypropoxy(dioxo)bismuth CAS No. 6274-91-5](/img/structure/B12642287.png)
2,3-Dihydroxypropoxy(dioxo)bismuth
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Overview
Description
2,3-Dihydroxypropoxy(dioxo)bismuth is a bismuth-based compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Bismuth compounds are known for their relatively low toxicity compared to other heavy metals, making them suitable for use in medicinal and industrial applications. The presence of dihydroxypropoxy groups in this compound adds to its versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropoxy(dioxo)bismuth typically involves the reaction of bismuth salts with dihydroxypropoxy-containing ligands. One common method is the reaction of bismuth nitrate with 2,3-dihydroxypropoxy ligands under controlled conditions. The reaction is usually carried out in an aqueous medium with the pH adjusted to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification, crystallization, and drying to obtain the compound in a pure form. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropoxy(dioxo)bismuth undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: It can be reduced to lower oxidation state bismuth compounds.
Substitution: The dihydroxypropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while reduction can produce bismuth metal or lower oxidation state bismuth compounds.
Scientific Research Applications
Chemistry
In chemistry, 2,3-Dihydroxypropoxy(dioxo)bismuth is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that require bismuth as a catalyst.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical studies.
Medicine
Bismuth compounds, including this compound, are explored for their antimicrobial properties. They are used in the treatment of gastrointestinal disorders and as components in certain medications.
Industry
In the industrial sector, this compound is used in the production of specialized materials and coatings. Its unique properties make it suitable for applications that require stability and reactivity.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropoxy(dioxo)bismuth involves its interaction with biological molecules and enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and therapeutic effects. The molecular targets include enzymes involved in metabolic processes and proteins that play a role in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Bismuth subsalicylate: Used in gastrointestinal treatments.
Bismuth oxychloride: Used in cosmetics and pigments.
Bismuth nitrate: Used in the synthesis of other bismuth compounds.
Uniqueness
2,3-Dihydroxypropoxy(dioxo)bismuth is unique due to the presence of dihydroxypropoxy groups, which enhance its reactivity and versatility. This makes it suitable for a wider range of applications compared to other bismuth compounds.
Biological Activity
2,3-Dihydroxypropoxy(dioxo)bismuth is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Overview of this compound
- Chemical Formula : C₃H₇BiO₅
- CAS Number : 6274-91-5
- IUPAC Name : this compound
Antimicrobial Properties
Recent studies have indicated that bismuth compounds, including this compound, exhibit significant antimicrobial activity. Research has shown that bismuth can inhibit the growth of various pathogens, including Helicobacter pylori. The mechanism involves downregulation of virulence factors and disruption of essential bacterial functions.
- Inhibition of Helicobacter pylori :
-
Broad-spectrum Antibacterial Activity :
- Bismuth complexes have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain Bi(III) complexes exhibit minimum inhibitory concentrations (MIC) in the micromolar range against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
The biological activity of this compound may involve several mechanisms:
- Redox Reactions : The compound can undergo redox reactions that generate reactive species capable of modifying cellular components.
- Interaction with Enzymes : Bismuth compounds may interact with various enzymes, disrupting normal cellular processes.
- Induction of Apoptosis : Some studies suggest that bismuth complexes can trigger apoptosis in cancer cells through DNA fragmentation pathways .
Study on Antimicrobial Activity
A recent study assessed the antimicrobial efficacy of various bismuth compounds against H. pylori and other pathogens. The results indicated that this compound showed promising activity with MIC values comparable to established antibiotics.
Compound | MIC (μM) | Target Pathogen |
---|---|---|
This compound | 8.84 | H. pylori |
Bismuth complex A | 12.5 | MRSA |
Bismuth complex B | 10 | VRE |
This table illustrates the comparative effectiveness of this compound against significant pathogens.
Comparative Analysis with Other Bismuth Compounds
Bismuth compounds vary widely in their biological activities based on their chemical structures. The following table summarizes the activities of selected bismuth compounds:
Compound Name | Biological Activity | Notable Features |
---|---|---|
This compound | Antimicrobial | Effective against H. pylori |
Bismuth subsalicylate | Gastroprotective | Used in treating ulcers |
Bi(III) dithiocarbamate complex | Antitumor | High cytotoxicity towards cancer cells |
Properties
CAS No. |
6274-91-5 |
---|---|
Molecular Formula |
C3H7BiO5 |
Molecular Weight |
332.07 g/mol |
IUPAC Name |
2,3-dihydroxypropoxy(dioxo)bismuth |
InChI |
InChI=1S/C3H7O3.Bi.2O/c4-1-3(6)2-5;;;/h3-4,6H,1-2H2;;;/q-1;+1;; |
InChI Key |
FPRTUXYYIHUUOV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO[Bi](=O)=O)O)O |
Origin of Product |
United States |
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